8-Bromo-3-chloro-4-hydroxy-6-methylquinoline
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Overview
Description
8-Bromo-3-chloro-4-hydroxy-6-methylquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine, chlorine, and methyl substitutions, offers interesting properties for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloro-4-hydroxy-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 6-methylquinolin-4(1H)-one under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitutions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-chloro-4-hydroxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
Scientific Research Applications
8-Bromo-3-chloro-4-hydroxy-6-methylquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloro-4-hydroxy-6-methylquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substitutions may enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 8-Bromo-3-chloroquinolin-4(1H)-one
- 6-Methylquinolin-4(1H)-one
- 3-Chloro-6-methylquinolin-4(1H)-one
Comparison: Compared to these similar compounds, 8-Bromo-3-chloro-4-hydroxy-6-methylquinoline stands out due to its unique combination of bromine, chlorine, and methyl groups. This unique substitution pattern can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1204810-02-5 |
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Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.526 |
IUPAC Name |
8-bromo-3-chloro-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-2-6-9(7(11)3-5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI Key |
KSJWKVQKUAANBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)Cl)Br |
Synonyms |
8-Bromo-3-chloro-4-hydroxy-6-methylquinoline |
Origin of Product |
United States |
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